1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine
Description
1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring linked via a vinyl group to a substituted benzene ring. The benzene moiety contains a benzyloxy group at the 5-position and a nitro group at the 2-position. The benzyloxy and nitro substituents likely influence its electronic properties, solubility, and reactivity, while the vinyl linker may enhance conjugation, affecting stability and interaction with biological targets .
Properties
IUPAC Name |
1-[(E)-2-(2-nitro-5-phenylmethoxyphenyl)ethenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-21(23)19-9-8-18(24-15-16-6-2-1-3-7-16)14-17(19)10-13-20-11-4-5-12-20/h1-3,6-10,13-14H,4-5,11-12,15H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEKYRBCSOMJOW-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=CC2=C(C=CC(=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=C/C2=C(C=CC(=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine typically involves the reaction of 1-benzyloxy-2-methyl-3-nitrobenzene with pyrrolidine under specific conditions . The reaction conditions often include the use of a base and a solvent, such as dimethylformamide (DMF), to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C) for reduction reactions . Solvents like ethanol and methanol are also commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative .
Scientific Research Applications
1-[2-(5-Benzyloxy-2-Nitrophenyl)Vinyl]Pyrrolidine is utilized in research for pharmaceutical development, organic synthesis, material science, biochemical research, and analytical chemistry . Its stability and reactivity make it suitable for the development of targeted drug delivery systems and as a precursor .
Scientific Research Applications
- Pharmaceutical Development This compound is a key intermediate in synthesizing novel drugs, particularly anti-cancer agents, because of its unique structural properties .
- Organic Synthesis It is employed in various organic synthesis reactions, providing researchers with a versatile building block for creating complex molecules .
- Material Science The compound is explored in developing advanced materials like polymers and coatings that require specific chemical properties for enhanced performance .
- Biochemical Research It is used in studies investigating enzyme interactions and mechanisms, helping scientists understand biological processes at a molecular level .
- Analytical Chemistry The compound can be utilized in developing analytical methods for detecting and quantifying other substances, offering improved sensitivity and specificity compared to similar compounds .
Supporting Documents
The following documents provide additional information regarding the compound :
- Safety Data Sheets (SDS) The SDS offers comprehensive safety information on handling, storage, and disposal of the product.
- Product Specification (PS) The PS provides a comprehensive breakdown of the product’s properties, including chemical composition, physical state, purity, and storage requirements, detailing acceptable quality ranges and the product's intended applications.
- Certificates of Analysis (COA) COAs can be searched for by entering the product's lot number.
- Certificates of Origin (COO) This certificate confirms the product's country of origin, details the materials and components used, and specifies whether it is derived from natural, synthetic, or other specific sources. This certificate may be required for customs, trade, and regulatory compliance.
Mechanism of Action
The mechanism of action of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound can modulate the activity of these targets, leading to various biochemical effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine with analogous pyrrolidine derivatives:
Key Observations:
- Substituent Effects: The benzyloxy group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methoxy or bromo.
- Molecular Weight : The target compound has a higher molecular weight (323.37 g/mol) than bromo (297.11 g/mol) or methoxy derivatives (177.25 g/mol), which may influence solubility and bioavailability.
Biological Activity
1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine (CAS Number: 153805-85-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine backbone with a vinyl group and a substituted nitrophenyl moiety. The presence of the benzyloxy and nitro groups suggests potential interactions with biological targets, which could lead to various pharmacological effects.
Antiproliferative Effects
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the compound enhanced its cytotoxic effects on cancer cells, suggesting that the structural features contribute to its biological efficacy .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the modulation of cellular signaling pathways related to proliferation and apoptosis. The nitrophenyl group may play a critical role in reactive oxygen species (ROS) generation, leading to oxidative stress in cancer cells .
Mutagenicity and Safety Profile
While exploring the safety profile of this compound, it is essential to consider potential mutagenic effects. According to the Japan Industrial Safety and Health Association (JISHA), certain nitro compounds have been associated with mutagenicity; however, specific data on this compound's mutagenic potential remains limited .
Case Study 1: Anticancer Activity
In a controlled laboratory setting, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. This suggests that the compound may serve as a promising candidate for further development in cancer therapy .
Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine?
The synthesis typically involves coupling reactions, such as a Heck reaction or nucleophilic substitution, to attach the pyrrolidine moiety to the benzyloxy-nitrophenyl backbone. Key steps include:
- Intermediate preparation : Substituted benzaldehydes (e.g., 5-benzyloxy-2-nitrobenzaldehyde) are synthesized via Ullmann-type couplings or SNAr reactions .
- Vinylation : Reaction with pyrrolidine derivatives under controlled conditions (e.g., microwave-assisted heating or reflux in DMF) .
- Purification : Column chromatography or recrystallization, with reaction progress monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Characterization : Confirmed via H NMR (e.g., vinyl proton signals at δ 6.5–7.5 ppm) and mass spectrometry .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify vinyl protons (δ 6.5–7.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and pyrrolidine ring protons (δ 1.8–3.5 ppm) .
- IR Spectroscopy : Nitro group stretches (~1520 cm) and vinyl C=C bonds (~1620 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 365.15) .
Q. What safety protocols are essential during synthesis and handling?
- Ventilation : Use fume hoods to mitigate exposure to nitroaromatic intermediates, which may be mutagenic .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with pyrrolidine derivatives, which can cause irritation .
- Spill Management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate) and collect waste in labeled containers .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of derivatives?
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in coupling reactions .
- Solvent Optimization : COSMO-RS models screen solvents for improved yield (e.g., DMF vs. THF) by evaluating solvation energies .
- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .
Q. What statistical methods resolve contradictions in experimental data?
- Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., temperature, stoichiometry) causing discrepancies in yield or purity .
- Multivariate Analysis : Principal Component Analysis (PCA) correlates NMR/IR data with reaction outcomes to identify outlier conditions .
- Error Propagation Models : Quantify uncertainties in spectroscopic measurements (e.g., ±0.1 ppm in NMR shifts) to refine structural assignments .
Q. How can reaction fundamentals improve reactor design for scale-up?
- Kinetic Profiling : Determine rate laws (e.g., pseudo-first-order for vinylation) to optimize residence time in continuous-flow reactors .
- Mass Transfer Analysis : Computational fluid dynamics (CFD) models predict mixing efficiency in stirred-tank reactors for viscous intermediates .
- In Situ Monitoring : Fiber-optic Raman spectroscopy tracks reaction progress in real time, enabling adaptive control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
